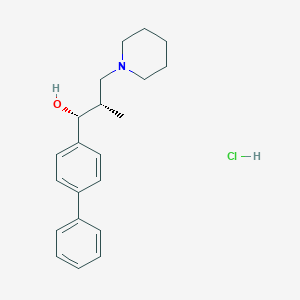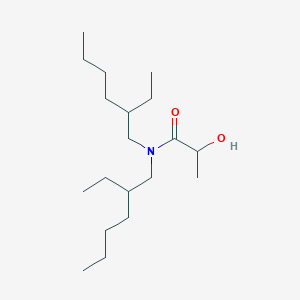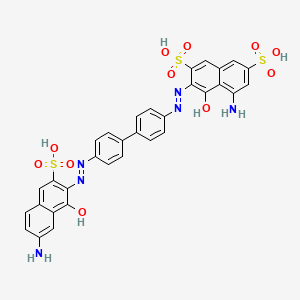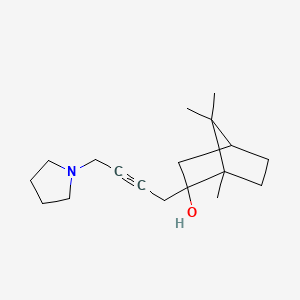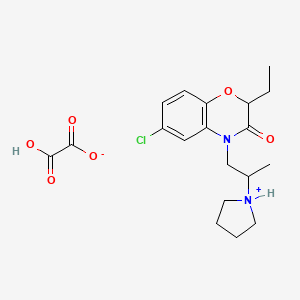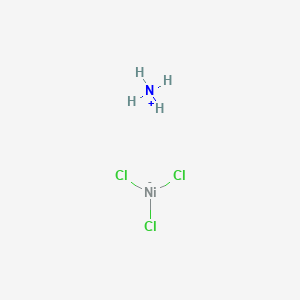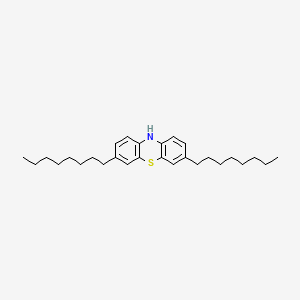
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxy and phenyl groups, and subsequent formation of the furamide moiety. Common reagents used in these reactions include phenylmagnesium bromide, methyl iodide, and furamide derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the piperidine ring or the furamide moiety, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-methyl-, hydrochloride
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-ethyl-, hydrochloride
Uniqueness
The unique structural features of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride, such as the specific arrangement of the hydroxy and phenyl groups, contribute to its distinct pharmacological profile. This uniqueness can result in different binding affinities and activities compared to similar compounds.
Propiedades
Número CAS |
53-27-0 |
|---|---|
Fórmula molecular |
C25H29ClN2O3 |
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O3.ClH/c1-20(19-26-16-14-25(29,15-17-26)21-9-4-2-5-10-21)27(22-11-6-3-7-12-22)24(28)23-13-8-18-30-23;/h2-13,18,20,29H,14-17,19H2,1H3;1H |
Clave InChI |
IEPPCSKVUNZEMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCC(CC1)(C2=CC=CC=C2)O)N(C3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


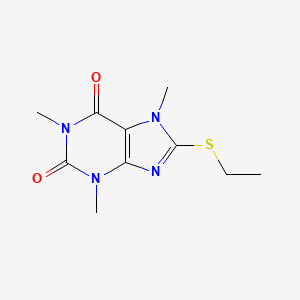
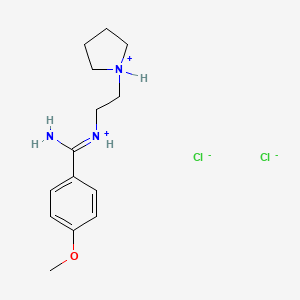
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
